molecular formula C8H14O4 B12397190 Diethyl succinate-13C4

Diethyl succinate-13C4

Cat. No.: B12397190
M. Wt: 178.17 g/mol
InChI Key: DKMROQRQHGEIOW-WKHKRNGSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl succinate-13C4, also known as 1,4-Diethyl butanedioate-1,2,3,4-13C4, is a stable isotope-labeled compound. It is a derivative of diethyl succinate, where the carbon atoms are replaced with the carbon-13 isotope. This compound is used extensively in scientific research due to its unique properties and applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl succinate-13C4 can be synthesized through the esterification of succinic acid-13C4 with ethanol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the succinic acid-13C4 to this compound .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization ensures the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Diethyl succinate-13C4 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common nucleophiles include amines and alcohols.

Major Products

Scientific Research Applications

Diethyl succinate-13C4 is used in a wide range of scientific research applications, including:

    Chemistry: It is used as a tracer in metabolic studies and as a reference standard in nuclear magnetic resonance (NMR) spectroscopy.

    Biology: It is used to study metabolic pathways and enzyme kinetics.

    Medicine: It is used in drug development and pharmacokinetic studies to track the metabolism of drugs.

    Industry: It is used in the production of fragrances and flavoring agents

Mechanism of Action

Diethyl succinate-13C4 exerts its effects by incorporating into metabolic pathways. It crosses biological membranes and is metabolized by the tricarboxylic acid (TCA) cycle. The labeled carbon atoms allow for the tracking of metabolic processes using techniques such as NMR spectroscopy. This enables researchers to study the dynamics of metabolic pathways and the effects of various compounds on these pathways .

Comparison with Similar Compounds

Similar Compounds

    Diethyl succinate: The non-labeled version of diethyl succinate-13C4.

    Succinic acid-13C4: The acid form of this compound.

    Butanediol-13C4: The reduced form of this compound.

Uniqueness

This compound is unique due to its stable isotope labeling, which allows for precise tracking and analysis in metabolic studies. This makes it a valuable tool in research applications where understanding the dynamics of metabolic pathways is crucial .

Properties

Molecular Formula

C8H14O4

Molecular Weight

178.17 g/mol

IUPAC Name

diethyl (1,2,3,4-13C4)butanedioate

InChI

InChI=1S/C8H14O4/c1-3-11-7(9)5-6-8(10)12-4-2/h3-6H2,1-2H3/i5+1,6+1,7+1,8+1

InChI Key

DKMROQRQHGEIOW-WKHKRNGSSA-N

Isomeric SMILES

CCO[13C](=O)[13CH2][13CH2][13C](=O)OCC

Canonical SMILES

CCOC(=O)CCC(=O)OCC

Origin of Product

United States

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